molecular formula C13H10BrNO B1520819 3-(3-Bromobenzoyl)-4-methylpyridine CAS No. 1187170-04-2

3-(3-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1520819
CAS No.: 1187170-04-2
M. Wt: 276.13 g/mol
InChI Key: KUKOGUNUOZCEBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzoyl)-4-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 4-position and a 3-Bromobenzoyl group attached .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of brominated pyridine derivatives often involve crystallization, X-ray diffraction, NMR spectroscopy, and theoretical studies to understand their structure and properties. For example, the synthesis of cocrystals and molecular assemblies involving bromopyridines highlights the importance of these compounds in understanding molecular interactions and crystal engineering. Such studies involve slow evaporation methods, structural analysis through single-crystal X-ray diffraction, and spectroscopic methods to characterize the resulting compounds (Thanigaimani et al., 2016), (Varughese & Pedireddi, 2006).

Catalytic Applications

Research into the catalytic applications of brominated pyridines and related compounds, including their role in oxidative desulfurization processes, demonstrates their utility in environmental chemistry. For instance, the use of brominated ionic liquids for desulfurization processes showcases the potential of these compounds in industrial applications aimed at cleaner energy production (Gao et al., 2010).

Molecular Electronics and Photocatalysis

Brominated pyridine derivatives are also studied for their potential in molecular electronics and photocatalysis, where they contribute to the development of photodynamic therapy applications and solar energy conversion. Research in this area explores the photophysical and photochemical properties of these compounds, their potential as photosensitizers, and their application in dye-sensitized solar cells (Pişkin et al., 2020), (Park et al., 2010).

Supramolecular Chemistry

The role of brominated pyridines in supramolecular chemistry, particularly in the formation of coordination polymers and crystal engineering, is noteworthy. These studies reveal the potential of brominated pyridine derivatives in designing materials with specific structural and functional properties, such as in the development of coordination complexes and the exploration of hydrogen and halogen bonding in crystal structures (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

Based on the safety data sheet for 3-Bromobenzoyl chloride, this compound is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

(3-bromophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKOGUNUOZCEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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